1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

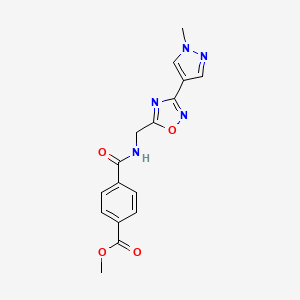

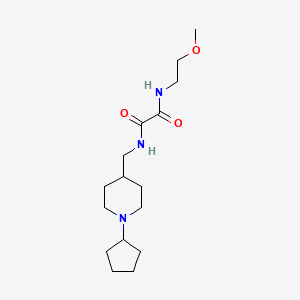

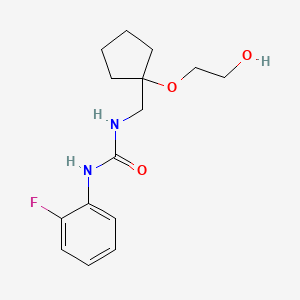

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 1249572-37-9 . It has a molecular weight of 237.28 . The IUPAC name for this compound is 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide .

Synthesis Analysis

The synthesis of pyrazole and sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, has been described in the literature . The synthesis involves the reaction of different aryl hydrazines with 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The synthesized compounds are characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)pyrazole-4-sulfonamide” is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The structure also contains a sulfonamide group .

Physical and Chemical Properties Analysis

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide, play a significant role in therapeutic drug development due to their diverse biological activities. These compounds are integral to the development of synthetic bacteriostatic antibiotics, addressing bacterial infections alongside other microorganism-caused diseases. Beyond their historical significance as the precursor to penicillin-based therapies, sulfonamides have found applications across a spectrum of clinical uses. For instance, they are components in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has expanded to explore their efficacy in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer's disease, underscoring their versatility and potential in drug development (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

The environmental persistence and impact of sulfonamide derivatives, including polyfluoroalkyl chemicals, have been a concern due to their widespread use in industrial and commercial applications. These substances can degrade into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are subject to regulatory scrutiny due to their toxic profiles. Studies focusing on the microbial degradation of these compounds are crucial for understanding their fate in the environment and the potential for mitigating their persistence through biodegradation pathways. Such research is vital for assessing the environmental risks and developing strategies to address the contamination caused by these durable chemicals (Liu & Mejia Avendaño, 2013).

Analytical Methods for Sulfonamides

The detection and quantification of sulfonamides, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide, are crucial for both environmental monitoring and ensuring the safety and efficacy of pharmaceutical formulations. Capillary electrophoresis has emerged as a powerful analytical technique for the analysis of sulfonamides, offering sensitivity, selectivity, and the ability to handle complex matrices ranging from pharmaceuticals to biological fluids. This methodology underscores the importance of accurate and efficient analytical tools in the study of sulfonamides, facilitating both theoretical studies and practical applications in pharmaceutical quality control and environmental science (Hoff & Kist, 2009).

Safety and Hazards

The safety information for “1-(3-Methylphenyl)pyrazole-4-sulfonamide” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The development of new pyrazole-4-sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, is a promising area of research . These compounds have been tested for their in vitro antiproliferative activity against U937 cells . Future research could focus on exploring the potential applications of these compounds in medicine and technology .

Wirkmechanismus

Target of Action

The primary targets of 1-(3-Methylphenyl)pyrazole-4-sulfonamide are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for the transmission of these diseases, affecting millions of people worldwide .

Mode of Action

1-(3-Methylphenyl)pyrazole-4-sulfonamide interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is the process of inhibiting the growth of the promastigote form of Leishmania . This interaction results in a significant reduction in the number of these parasites, thereby mitigating the diseases they cause .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation . This disruption of the parasites’ life cycle is what leads to the compound’s antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets in the body effectively .

Result of Action

The result of the action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is the significant reduction in the number of Leishmania and Plasmodium parasites in the body . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Biochemische Analyse

Biochemical Properties

Pyrazoles, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide, are versatile scaffolds in organic synthesis and medicinal chemistry . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . The structural diversity of pyrazoles is due to their ability to modify through nucleophilic and electrophilic substitution reactions .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is not well-understood. Pyrazoles are known to interact with various biomolecules, potentially influencing their structure and function

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKUNUXGZOJCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2716465.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2716469.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)